Cas no 2411337-26-1 (Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate)
![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate structure](https://ja.kuujia.com/scimg/cas/2411337-26-1x500.png)
Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate 化学的及び物理的性質
名前と識別子
-
- Z4097795044
- Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate
- methyl (2E)-4-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxan]-4-yl}-4-oxobut-2-enoate
-
- インチ: 1S/C18H21NO5/c1-22-17(21)7-6-16(20)19-12-14-4-2-3-5-15(14)24-18(13-19)8-10-23-11-9-18/h2-7H,8-13H2,1H3/b7-6+
- InChIKey: RTXAPXBQPIXLKI-VOTSOKGWSA-N
- ほほえんだ: O1C2C=CC=CC=2CN(C(/C=C/C(=O)OC)=O)CC21CCOCC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 498
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 65.099
Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605973-0.05g |
methyl (2E)-4-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxan]-4-yl}-4-oxobut-2-enoate |
2411337-26-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoateに関する追加情報
Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate (CAS No. 2411337-26-1): A Comprehensive Overview
Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate (CAS No. 2411337-26-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of spirocyclic benzoxazepines, which are known for their unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate is characterized by a spirocyclic core with a benzoxazepine moiety and an ester functional group. The spirocyclic structure provides enhanced stability and conformational rigidity, which can influence the compound's pharmacological properties. The presence of the ester group adds versatility in terms of chemical reactivity and potential for further derivatization.
Recent studies have focused on the synthesis and optimization of Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate. One notable approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic framework efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to form the key carbon-carbon bonds in the molecule. These synthetic methods not only improve the yield and purity of the final product but also allow for the preparation of various analogs with modified substituents.
In terms of biological activity, Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate has shown promising results in several areas. One of its primary applications is as a potential anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, research has explored the neuroprotective properties of Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-en oate. Preclinical studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that it may have therapeutic potential in these conditions.
The pharmacokinetic properties of Methyl (E)-4-o xo - 4 - s p i r o [ 3 , 5 - d i h y d r o - 1 , 4 - b e n z o x a z e p i n e - 2 , 4 ' - o x a n e ] - 4 - y l b u t - 2 - e n o a t e have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for its development as an oral therapeutic agent. Furthermore, its low toxicity profile in preclinical studies supports its safety for further clinical evaluation.
Recent advancements in computational chemistry have also contributed to our understanding of Methyl (E)-4-o xo - 4 - s p i r o [ 3 , 5 - d i h y d r o - 1 , 4 - b e n z o x a z e p i n e - 2 , 4 ' - o x a n e ] - 4 - y l b u t - 2 - e n o a t e. Molecular docking studies have provided insights into its binding interactions with key biological targets such as enzymes and receptors involved in inflammation and neurodegeneration. These computational models can guide the rational design of more potent and selective analogs.
In conclusion, Methyl (E)-4-o xo - 4 - s p i r o [ 3 , 5 - d i h y d r o - 1 , 4 - b e n z o x a z e p i n e - 2 ,
CAS No . CAS No .Methyl (E)-CAS No .* Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .*
* Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-* Methyl (E)-* Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-
2411337-26-1 (Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate) 関連製品
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)
- 380449-51-4(Melphalan Flufenamide)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)




